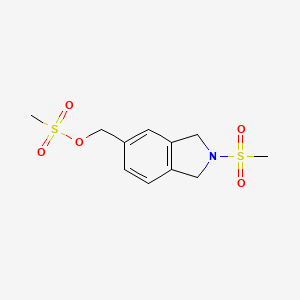
tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. . The reaction conditions usually involve mild temperatures and anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate can be achieved through a continuous flow process using microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted carbamates or ureas.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is used as a protecting group for amines during peptide synthesis . It helps in preventing unwanted side reactions and can be easily removed under acidic conditions.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein modifications. It serves as a model compound for understanding carbamate interactions with biological molecules .
Medicine
In medicine, carbamates are explored for their potential use as prodrugs. The stability and reactivity of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate make it a candidate for drug delivery systems .
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and ease of handling make it suitable for large-scale production .
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can form stable intermediates with various biological targets, including enzymes and proteins . This interaction often leads to the inhibition of enzyme activity or modification of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-Hydroxycarbamate: Similar in structure but with a hydroxylamine group.
tert-Butyl Carbamate: Lacks the hydroxy and methylhexan groups.
tert-Butyl Carbazate: Contains a hydrazine group instead of an amine.
Uniqueness
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and biological research, where precise control over reactions is required.
Propriétés
Formule moléculaire |
C12H25NO3 |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
Clé InChI |
WDNUNTNGUOKMFE-JTQLQIEISA-N |
SMILES isomérique |
CC(C)C[C@H](CCO)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(CCO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


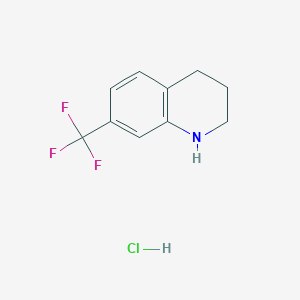
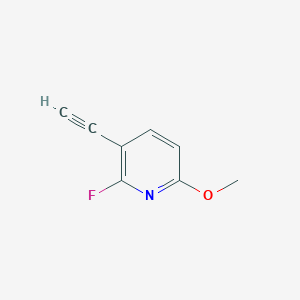
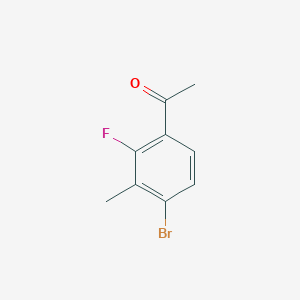
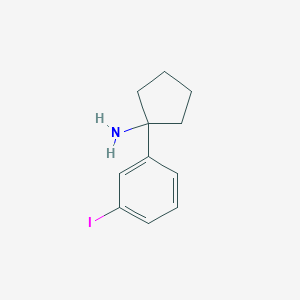
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
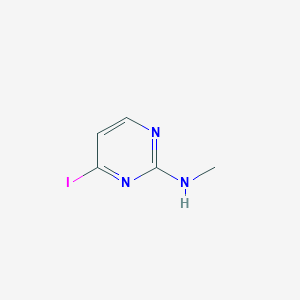


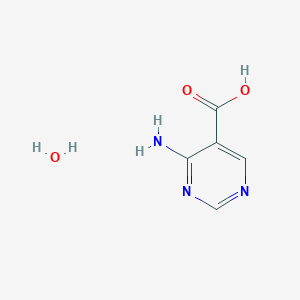
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
